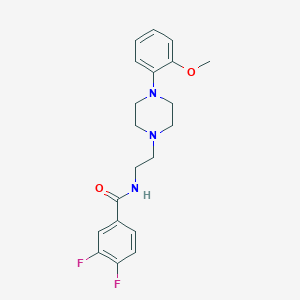

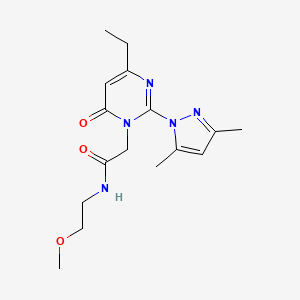

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity : The compound has been utilized in the synthesis of novel chalcone derivatives exhibiting significant antimicrobial activity against various species, including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).

Cardiac Electrophysiological Activity : Research indicates its relevance in synthesizing new selective class III agents that demonstrate significant potency in in vitro Purkinje fiber assays, suggesting its application in cardiac electrophysiology (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Tuberculostatic Activity : Studies on derivatives of this compound have shown promising results in the treatment of tuberculosis. Compounds synthesized from this chemical structure have been tested for their tuberculostatic activity, with some showing significant effectiveness (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005).

Inhibitory Activity Against Carbonic Anhydrase Isoforms : The compound has been used in synthesizing inhibitors of the metalloenzyme carbonic anhydrase, particularly the cytosolic isoforms hCA I, II, and VII, indicating its potential in therapeutic applications related to enzyme inhibition (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Antifungal Agents : This chemical framework has been utilized in the synthesis of benzamidines with significant in vitro activity against Pneumocystis carinii, highlighting its potential as an antifungal agent (Laurent, Stanicki, Huang, Dei‐Cas, Pottier, Aliouat, & Vanden Eynde, 2010).

Potential in Anticancer Therapies : Derivatives of this compound have shown pro-apoptotic activity, particularly in melanoma cell lines, suggesting its potential use in anticancer therapies (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Mechanism of Action

Target of Action

The primary target of 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is selectively responsible for hydrolyzing acetylcholine in the healthy brain .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . Acetylcholine is a neurotransmitter that plays an important role in learning and memory . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .

Result of Action

The result of the compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . This can enhance cognitive functions, making the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Properties

IUPAC Name |

4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDASZTJFBVLQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)

![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)